3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines a furan ring, an indole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethyl-3-furyl ketone with an appropriate indole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one: Similar structure but with an ethyl group instead of a propyl group.
2-furfuryl 2-methyl-3-furyl disulfide: Contains a furan ring but differs in the overall structure and functional groups.
Dimethyl 3,4-furandicarboxylate: Contains a furan ring and carboxylate groups but lacks the indole structure.
Uniqueness
The uniqueness of 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one lies in its combination of a furan ring, an indole ring, and various functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C19H21NO4/c1-4-9-20-15-8-6-5-7-14(15)19(23,18(20)22)10-16(21)17-12(2)11-24-13(17)3/h5-8,11,23H,4,9-10H2,1-3H3 |
InChI Key |
ALCXWFHAPNFUSB-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(OC=C3C)C)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(OC=C3C)C)O |
Origin of Product |
United States |
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